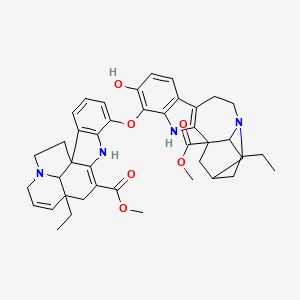
Dehydrotetrastachyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dehydrotetrastachyne is a compound of significant interest in the field of organic chemistry It is known for its unique structure and reactivity, making it a valuable subject for various scientific studies
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dehydrotetrastachyne typically involves complex organic reactions. One common method includes the use of transition metal-catalyzed cycloaromatisation of polyunsaturated acyclic building blocks. For instance, rhodium-catalyzed tetradehydro-Diels–Alder reactions of enediynes can be employed to produce highly substituted aromatic rings .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing high-pressure reactors and specialized catalysts to ensure efficient and high-yield production. The exact methods can vary depending on the desired purity and application of the compound.
Chemical Reactions Analysis
Types of Reactions: Dehydrotetrastachyne undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various catalysts, depending on the specific substitution reaction.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Dehydrotetrastachyne has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for creating new materials.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Mechanism of Action
The mechanism by which dehydrotetrastachyne exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Tetradehydro-Diels–Alder Reaction Products: These compounds share similar structural features and reactivity.
Polyunsaturated Acyclic Building Blocks: These compounds are used in similar synthetic processes and have comparable applications.
Uniqueness: Dehydrotetrastachyne is unique due to its specific structure and reactivity, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form highly substituted aromatic rings through cycloaromatisation sets it apart from other similar compounds .
Properties
CAS No. |
91853-53-1 |
|---|---|
Molecular Formula |
C42H48N4O6 |
Molecular Weight |
704.9 g/mol |
IUPAC Name |
methyl 12-ethyl-6-[(17-ethyl-6-hydroxy-1-methoxycarbonyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-5-yl)oxy]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9,13-pentaene-10-carboxylate |
InChI |
InChI=1S/C42H48N4O6/c1-5-24-19-23-20-42(39(49)51-4)34-26(13-17-46(22-23)36(24)42)25-11-12-29(47)33(31(25)43-34)52-30-10-7-9-28-32(30)44-35-27(37(48)50-3)21-40(6-2)14-8-16-45-18-15-41(28,35)38(40)45/h7-12,14,23-24,36,38,43-44,47H,5-6,13,15-22H2,1-4H3 |
InChI Key |
KCVFUQASWJSPBS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=CC(=C5OC6=CC=CC7=C6NC8=C(CC9(C=CCN1C9C78CC1)CC)C(=O)OC)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















